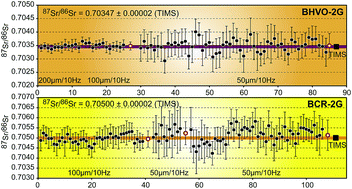In situ Sr isotope measurement of small glass samples using multiple-Faraday collector inductively coupled plasma mass spectrometry with 1012 Ω resistor high gain Faraday amplifiers†
Journal of Analytical Atomic Spectrometry Pub Date: 2014-10-27 DOI: 10.1039/C4JA00297K
Abstract
An analytical protocol was developed for correcting Kr baseline-induced bias and Rb isobaric overlap factors to analyse Sr isotope ratios for small glass samples using excimer laser ablation (LA) with an Aridus II desolvating nebuliser dual-intake system and multiple collector inductively coupled plasma mass spectrometry (MC-ICP-MS). The combined use of a low-oxide interface setup, along with high-gain Faraday amplifiers with a 1012 Ω resistor, enabled precise determination of Sr isotope ratios from 50–100 μm diameter craters at 10 Hz laser repetition rate. Residual analytical biases of 84Sr/86Sr and 87Sr/86Sr isotope ratios, obtained from Kr baseline suppressions (Kimura et al., 2013, Journal of Analytical Atomic Spectrometry, 28, 945–957), were found to be nonlinear, but the correction method was applicable to 50–200 μm/10 Hz craters. We also found that the 85Rb/87Rb overlap correction factor changed with time with a change in the surface condition of the sampler–skimmer cones. The correction factor of 85Rb/87Rb was thus determined at least once per five unknown measurements using the Aridus solution intake line. We determined 87Sr/86Sr isotope ratios from MkAn anorthite (Sr = 305 ppm, Rb = 0.07 ppm), BHVO-2G, KL2-G, ML3B-G (Sr = 312–396 ppm, Rb = 5.8–9.2 ppm), and BCR-2G (Sr = 337 ppm, Rb = 48.5 ppm) basalt glasses using a 50–100 μm/10 Hz crater. The results agree well with their reference values, determined by thermal ionisation mass spectrometry, even with the high Rb/Sr ratio (0.14) in the BCR-2G glass. The internal/intermediate precisions were ±0.0002 (two-standard deviation: 2SD) for 100 μm craters and ±0.0005 for 50 μm craters. The new instrument settings and analytical protocol improved the precision by a factor of two compared to the previous report using LA-(sector field)-ICP-MS and enables the analysis of sample volumes that are ten times smaller than those used in previous LA-MC-ICP-MS analyses with equal precision.

Recommended Literature
- [1] Novel magnetic-separable and efficient Au/Fe–Al–O composite for the lactonization of 1,4-butanediol to γ-butyrolactone
- [2] Gold nanoparticles generated through “green route” bind Hg2+ with a concomitant blue shift in plasmon absorption peak†
- [3] Nitrogen laser ablation analysis using the primary plasma as a standard for the quantification of vaporised atoms
- [4] Superbase catalyzed regio-selective polyhydroalkoxylation of alkynes: a facile route towards functional poly(vinyl ether)s†
- [5] Improved routine method for the determination of total iodine in urine and milk
- [6] Rational design and synthesis of SiC/TiC@SiOx/TiO2 porous core–shell nanostructure with excellent Li-ion storage performance†
- [7] A novel fluorescent probe with high sensitivity and selective detection of lipid hydroperoxides in cells
- [8] Diastereomeric transformations in the series of 3-cyano-2-oxo-1,2-thiaphosphorinanes
- [9] Nickel sulfide films with significantly enhanced electrochemical performance induced by self-assembly of 4-aminothiophenol and their application in dye-sensitized solar cells
- [10] Thermoreversible gelation of poly(ethylene glycol)/poly(ester anhydride) triblock copolymernanoparticles for injectable drug delivery systems†










